molecular formula C14H12ClNO4S B12575457 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide CAS No. 634186-57-5

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide

Cat. No.: B12575457
CAS No.: 634186-57-5
M. Wt: 325.8 g/mol
InChI Key: VZFYSRYXBXEMNQ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide is an organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methanesulfonyl-substituted phenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide can be achieved through several steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.

    Formation of Benzamide: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is converted to an amide by reacting with 4-(methanesulfonyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified by recrystallization from ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), and bases (potassium carbonate).

    Oxidation: Potassium permanganate, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the methanesulfonyl group, resulting in different biological activities.

    5-Chloro-2-hydroxy-N-[4-(methylsulfonyl)phenyl]benzamide: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.

Uniqueness

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity not observed in its analogs.

Properties

CAS No.

634186-57-5

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(4-methylsulfonylphenyl)benzamide

InChI

InChI=1S/C14H12ClNO4S/c1-21(19,20)11-5-3-10(4-6-11)16-14(18)12-8-9(15)2-7-13(12)17/h2-8,17H,1H3,(H,16,18)

InChI Key

VZFYSRYXBXEMNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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